molecular formula C15H11ClN2O B193635 4-[(7-Chloroquinolin-4-yl)amino]phenol CAS No. 81099-86-7

4-[(7-Chloroquinolin-4-yl)amino]phenol

Cat. No. B193635
CAS RN: 81099-86-7
M. Wt: 270.71 g/mol
InChI Key: FFAVTICKABAMSV-UHFFFAOYSA-N
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Description

“4-[(7-Chloroquinolin-4-yl)amino]phenol” is a chemical compound with the molecular formula C20H24Cl3N3O . It is also known as “4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]phenol dihydrochloride” and has a molecular weight of 428.79 .


Molecular Structure Analysis

The molecular structure of “4-[(7-Chloroquinolin-4-yl)amino]phenol” is characterized by the presence of a 7-chloroquinolin-4-yl group and a phenol group . The InChI code for this compound is "1S/C20H22ClN3O.2ClH/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);2*1H" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(7-Chloroquinolin-4-yl)amino]phenol” include a molecular weight of 428.79 and a molecular formula of C20H24Cl3N3O . It is a solid at room temperature .

Scientific Research Applications

  • Corrosion Inhibition : 4-{[(1Z)-(2-chloroquinolin-3-yl)methylene]amino} phenol (CAP) demonstrated significant corrosion inhibition effects on mild steel in hydrochloric acid solutions. CAP was found to adsorb on the mild steel surface according to the Langmuir adsorption isotherm, exhibiting predominantly cathodic character (Prabhu et al., 2008).

  • Anti-Malarial Activity : 4-[(7-Chloroquinolin-4-yl)amino]phenol-based compounds, such as Amodaquine and Nivaquine, have been studied as potential green inhibitors for aluminum corrosion in acidic conditions. These compounds are also known for their anti-malarial properties, with studies showing promising inhibition efficiencies and a tendency for spontaneous adsorption on metal surfaces (Adejoro et al., 2017).

  • Medicinal Chemistry and Drug Synthesis : Various derivatives of 4-[(7-Chloroquinolin-4-yl)amino]phenol have been synthesized and tested for their medicinal properties. Notably, derivatives have shown strong antimalarial activity in both in vitro and in vivo tests against Plasmodium falciparum and Plasmodium vinckei vinckei (Barlin et al., 1992).

  • Identification in Bulk Drug Impurities : The compound has been identified as an impurity in amodiaquine bulk drug samples, showcasing the importance of its detection in pharmaceutical quality control (Dongre et al., 2008).

  • Antiplasmodial and Antiviral Activities : Structural functionalization of 4-aminoquinoline derivatives, including those based on 4-[(7-Chloroquinolin-4-yl)amino]phenol, has been explored for potential anti-malarial and anti-viral applications. Certain compounds have exhibited promising effects against malaria and viruses like influenza A and SARS-CoV-2 (Mizuta et al., 2023).

Safety And Hazards

The compound “4-[(7-Chloroquinolin-4-yl)amino]phenol” is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to hazard classifications .

Future Directions

The future directions for “4-[(7-Chloroquinolin-4-yl)amino]phenol” and related compounds could involve further exploration of their potential as antimalarial and anticancer agents . Additionally, the development of new antimicrobial agents using the aminoquinoline moiety is a promising area of research .

properties

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-10-1-6-13-14(7-8-17-15(13)9-10)18-11-2-4-12(19)5-3-11/h1-9,19H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAVTICKABAMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279366
Record name 4-[(7-chloroquinolin-4-yl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((7-Chloroquinolin-4-yl)amino)phenol

CAS RN

81099-86-7
Record name 81099-86-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12488
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(7-chloroquinolin-4-yl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-CHLORO-4-(4-HYDROXYANILINO)QUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-aminophenol (1.09 g, 10 mmol) and 4,7-dichloroquinoline (1.98 g, 1 eq) were refluxed in 50 mL of ethanol for 2 h. The reaction mixture was then cooled to room temperature and the precipitate was removed by filtration and washed successively with a saturated aqueous solution of NaHCO3, water, methanol and then petroleum ether to yield expected compound as a yellow powder (2.57 g, 95% yield). LC-MS: m/z (ESI) 271.1 [M+H]+.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
J Guevara‐Pulido, RA Jiménez, SJ Morantes… - …, 2022 - Wiley Online Library
A series of chloroquine analogs were designed to search for a less toxic chloroquine derivative as a potential SARS‐CoV‐2 Mpro inhibitor. Herein, an ANN‐based QSAR model was …
VG Dongre, PP Karmuse, PD Ghugare… - … Journal Devoted to …, 2008 - Wiley Online Library
Three unknown impurities in an amodiaquine bulk drug sample were detected by reversed‐phase high‐performance liquid chromatography with ultraviolet detection (HPLC/UV). A …
JP Mufusama, L Hoellein, D Feineis… - …, 2018 - Wiley Online Library
A simple and robust CZE method was developed for the separation and quantification of the antimalarial compound amodiaquine as well as three of its synthetic impurities at a …
CP MAURYA - 2017 - shodhgangotri.inflibnet.ac.in
OBJECTIVE: In today’s life the importance of drug has being increased in terms of much way and it is found that some impurities are associated with these drugs. So, it was found to …
Number of citations: 2 shodhgangotri.inflibnet.ac.in
S Guglielmo, M Bertinaria, B Rolando, M Crosetti… - European journal of …, 2009 - Elsevier
The synthesis and the study of new amodiaquine derivatives bearing modified lateral basic chains as new agents with both antimalarial and antileishmanial activities are reported. The …
Number of citations: 38 www.sciencedirect.com
DND David, JC Breytenbach, PJ Smith… - …, 2011 - thieme-connect.com
New 4-aminoquinoline-derived esterscontaining the redox-active ferrocenegroup brought in by either ferrocenyfor-mic or 4-ferrocenylbutanoic acids weresynthesized and tested in vitro …
Number of citations: 16 www.thieme-connect.com
S Willems, J Ohrndorf, W Kilu, J Heering… - Journal of Medicinal …, 2021 - ACS Publications
The ligand-activated transcription factor nuclear receptor related-1 (Nurr1) exhibits great potential for neurodegenerative disease treatment, but potent Nurr1 modulators to further probe …
Number of citations: 12 pubs.acs.org
YY Feng, CE Dong, R Li, XQ Zhang, W Wang… - Journal of Molecular …, 2023 - Elsevier
A series of new hybrids of 1,2,4-triazine-quinoline were designed, synthesized and assessed as antimalarial agents. The structures of the 1,2,4-triazine-quinoline hybrids were …
Number of citations: 3 www.sciencedirect.com
R Řemínek, F Foret - Electrophoresis, 2021 - Wiley Online Library
Capillary electrophoresis represents a promising technique in the field of pharmaceutical analysis. The presented review provides a summary of capillary electrophoretic methods …
WG Yeibyo - 2020 - search.proquest.com
Dolutegravir is a drug used as an Integrase Strand Transfer Inhibitor (INSTI s) to treat acquired immune deficiency syndrome (HIV/AIDS) patients. Dolutegravir has low aqueous solubility…
Number of citations: 0 search.proquest.com

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